2-((3-Aminopropyl)amino)-7-methylquinoline-3-carbonitrile
Description
2-((3-Aminopropyl)amino)-7-methylquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a quinoline core, an aminopropyl group, and a carbonitrile group
Properties
Molecular Formula |
C14H16N4 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(3-aminopropylamino)-7-methylquinoline-3-carbonitrile |
InChI |
InChI=1S/C14H16N4/c1-10-3-4-11-8-12(9-16)14(17-6-2-5-15)18-13(11)7-10/h3-4,7-8H,2,5-6,15H2,1H3,(H,17,18) |
InChI Key |
IWZSKLKWJNBUQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C#N)NCCCN |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclocondensation
The Gould-Jacobs reaction, employing ethyl ethoxymethylenecyanoacetate and 4-methylaniline , enables regioselective formation of the quinoline skeleton. This method, adapted from protocols in, proceeds via:
-
Cyclization : Heating 4-methylaniline with ethyl ethoxymethylenecyanoacetate in toluene at 100–110°C for 4.5 hours generates 7-methyl-4-hydroxyquinoline-3-carbonitrile .
-
Dehydration : Treatment with phosphorus oxychloride (POCl₃) at 105°C converts the 4-hydroxy group to a chloro substituent, yielding 4-chloro-7-methylquinoline-3-carbonitrile .
-
Hydrodechlorination : Catalytic hydrogenation or hydrolysis removes the 4-chloro group, producing 7-methylquinoline-3-carbonitrile .
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclization | Toluene, 100–110°C, 4.5 h | 85–90 |
| Dehydration | POCl₃, 105°C, 45 min | 78 |
| Hydrodechlorination | H₂/Pd-C, EtOAc, RT | 92 |
Mesolite-Catalyzed One-Pot Synthesis
Natural mesolite zeolite, modified via sulfuric acid treatment, catalyzes the three-component reaction of 4-methylbenzaldehyde , malononitrile, and 4-methylaniline to directly yield 7-methylquinoline-3-carbonitrile . Advantages include:
-
Mild conditions : 80°C, 6 hours in ethanol.
-
Catalyst reusability : 5 cycles with <5% activity loss.
-
Non-chromatographic purification : Simple filtration and recrystallization.
| Parameter | Value |
|---|---|
| Catalyst loading | 10 wt% |
| Solvent | Ethanol |
| Temperature | 80°C |
| Time | 6 h |
| Yield | 88% |
Functionalization at Position 2: Introducing the (3-Aminopropyl)amino Group
Chlorination at Position 2
Direct chlorination of 7-methylquinoline-3-carbonitrile remains challenging due to the carbonitrile’s meta-directing effects. Alternative strategies include:
Directed Ortho-Metalation
Using LDA (lithium diisopropylamide) at −78°C in THF, the carbonitrile group directs deprotonation to position 2, followed by quenching with hexachloroethane to yield 2-chloro-7-methylquinoline-3-carbonitrile .
Reaction Profile :
| Reagent | Conditions | Yield (%) |
|---|---|---|
| LDA, Hexachloroethane | THF, −78°C, 2 h | 65 |
Nucleophilic Amination
2-Chloro-7-methylquinoline-3-carbonitrile reacts with 1,3-diaminopropane under SNAr conditions:
-
Catalytic System : Pyridine hydrochloride in 2-ethoxyethanol at 115°C for 45 minutes facilitates displacement of the chloro group.
-
Workup : Filtration and washing with cold 2-ethoxyethanol yields the crude product, purified via recrystallization from acetonitrile.
Optimized Conditions :
| Parameter | Value | Yield (%) |
|---|---|---|
| Solvent | 2-Ethoxyethanol | 75 |
| Catalyst | Pyridine HCl (0.1 equiv) | — |
| Temperature | 115°C | — |
| Time | 45 min | — |
Alternative Pathways and Comparative Analysis
Transition-Metal-Catalyzed C–H Amination
Palladium-catalyzed C–H activation offers a step-economical route to install the (3-aminopropyl)amino group directly on 7-methylquinoline-3-carbonitrile . Using Pd(OAc)₂ and Xantphos as ligands, amination proceeds at 120°C in dioxane with 1,3-diaminopropane as the nucleophile.
Performance Metrics :
| Catalyst System | Yield (%) | Selectivity (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 68 | 82 |
Chemical Reactions Analysis
Quinoline Ring Formation
Quinoline derivatives are often synthesized via the Skraup synthesis or Friedländer annulation, though specific methods for this compound are inferred from related quinolinecarbonitriles. For example, 3-carbonitrile quinolines can be prepared by:
-
Nitrile introduction : Through substitution of halogens (e.g., chlorine) at position 3 with cyanide groups using reagents like sodium cyanide or via cyanation of carbonyl groups .
-
Substitution at position 7 : Halogenation or alkylation to introduce the methyl group at position 7, as seen in analogous compounds .
Amino Group Functionalization
The 3-aminopropylamino group at position 2 is likely introduced via nucleophilic substitution or condensation reactions:
-
Amine coupling : Reaction of a primary amine (e.g., 3-aminopropylamine) with a quinoline intermediate bearing an electrophilic center (e.g., halogen or activated carbonyl) .
-
Reductive amination : Reduction of imine intermediates formed via condensation of amines with carbonyl groups, using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
Substitution Reactions
The chlorine atom in quinoline derivatives (e.g., 2-chloroquinoline-3-carbaldehyde) is highly reactive, enabling substitution with amines or other nucleophiles. For example:
-
Formation of 2-aminopropylaminoquinoline : Reaction with 3-aminopropylamine in the presence of a base (e.g., pyridine hydrochloride) facilitates substitution of the chlorine atom at position 2 .
-
Halogenation : Treatment with reagents like phosphorus oxychloride (POCl₃) can introduce halogens at specific positions, followed by amine substitution .
Reductive Amination
Reduction of nitrile groups to amines or imine intermediates is critical for functionalizing the amino substituent:
-
Nitrile reduction : Conversion of 3-carbonitrile to a primary amine using LiAlH₄, as demonstrated in the synthesis of (2-chloroquinolin-3-yl)methanamine .
-
Imine reduction : Reduction of imine bonds (formed via condensation of amines with carbonyl groups) using NaBH₄ to generate stable amine derivatives .
Multicomponent Reactions
The compound’s nitrile group and quinoline core enable participation in multicomponent reactions, such as:
-
Knoevenagel condensations : Reaction with active methylene compounds (e.g., malononitrile) under catalytic conditions (e.g., L-proline) to form fused heterocycles .
-
Cyclization : Intramolecular cyclization following condensation steps to generate complex heterocyclic frameworks .
Reaction Conditions and Yields
Substitution Mechanism
The substitution of chlorine at position 2 involves nucleophilic aromatic substitution, facilitated by the electron-withdrawing effect of the nitrile group at position 3. This increases the electrophilicity of the quinoline ring, enabling reaction with amines under basic conditions .
Reductive Amination
Reduction of nitriles to amines proceeds via a two-step mechanism:
-
Nucleophilic attack : Hydride transfer to the nitrile carbon, forming an imine intermediate.
-
Protonation and reduction : Hydrogenation of the imine to a primary amine .
Multicomponent Reaction Pathway
The formation of fused heterocycles involves:
-
Condensation : L-proline catalyzes the condensation of the nitrile group with active methylene compounds.
-
Knoevenagel condensation : Formation of α,β-unsaturated intermediates.
-
Intramolecular cyclization : Ring closure via nucleophilic attack, followed by elimination of the catalyst .
Purification and Characterization
Common purification methods include:
Scientific Research Applications
Pharmaceutical Development
The compound is primarily explored for its antimicrobial properties . Research indicates that quinoline derivatives often exhibit significant biological activities, including antibacterial, antifungal, and anticancer effects. The presence of both amino and carbonitrile groups enhances its reactivity and interaction with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Studies have shown that 2-((3-Aminopropyl)amino)-7-methylquinoline-3-carbonitrile can be effective against various microbial strains. For instance, compounds with similar quinoline structures have been documented to inhibit pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
| Microbial Strain | Activity | Reference |
|---|---|---|
| Mycobacterium smegmatis | Significant inhibition | |
| Pseudomonas aeruginosa | Significant inhibition | |
| Candida albicans | Moderate inhibition |
Anticancer Potential
The compound also shows promise in cancer therapy. Preliminary studies indicate its effectiveness against breast cancer cell lines (MCF-7), where it demonstrated cytotoxic effects that warrant further investigation into its mechanism of action and therapeutic potential.
In vitro Studies
In vitro assays have been conducted to assess the anticancer activity of derivatives based on the quinoline structure. Notably, the synthesized compounds exhibited IC50 values indicating their potency against cancer cells.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 5.0 | MCF-7 |
| Compound B | 7.5 | HCT-116 |
Synthesis and Chemical Reactivity
The synthesis of this compound can be achieved through various methods, including multi-step reactions involving quinoline derivatives. The chemical reactivity is largely attributed to its functional groups, which allow for diverse reactions such as nucleophilic substitutions and cyclizations.
Synthetic Pathways
Common synthetic approaches include:
- Vilsmeier-Haack Formylation : This method can be utilized to introduce formyl groups into the quinoline structure.
- Condensation Reactions : Involving hydrazine or other amines can lead to the formation of various derivatives that may enhance biological activity.
Mechanism of Action
The mechanism by which 2-((3-Aminopropyl)amino)-7-methylquinoline-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)triethoxysilane: This compound shares the aminopropyl group but differs in its overall structure and applications.
3-Aminopropylsilane: Another related compound with similar functional groups but different chemical properties and uses.
Uniqueness
2-((3-Aminopropyl)amino)-7-methylquinoline-3-carbonitrile is unique due to its combination of a quinoline core, aminopropyl group, and carbonitrile group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Biological Activity
2-((3-Aminopropyl)amino)-7-methylquinoline-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial efficacy. Quinoline derivatives, including this compound, have been extensively studied for their pharmacological properties, including anticancer, antimalarial, and antibacterial activities.
Chemical Structure and Properties
The structure of this compound can be depicted as follows:
This compound contains a quinoline ring system, which is known for its diverse biological activities. The presence of an amino group and a carbonitrile enhances its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 1.5 | Induces apoptosis via PI3K/Akt pathway inhibition |
| Compound B | MCF-7 (Breast) | 2.0 | Inhibits tubulin polymerization |
| This compound | HeLa (Cervical) | TBD | TBD |
In a recent study, quinoline derivatives were found to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell survival and proliferation . The specific activity of this compound against HeLa cells is yet to be determined.
Antimicrobial Activity
Quinoline derivatives also exhibit notable antimicrobial properties. The mechanism often involves interference with bacterial DNA synthesis or disruption of cellular membrane integrity.
Table 2: Antimicrobial Efficacy of Quinoline Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Compound C | E. coli | 5.0 |
| Compound D | S. aureus | 10.0 |
| This compound | TBD | TBD |
Studies suggest that quinolines can disrupt the function of bacterial topoisomerases, leading to cell death .
Antimalarial Activity
Quinoline compounds are historically significant in antimalarial therapy, with chloroquine being one of the most well-known examples. Recent research indicates that new derivatives may enhance efficacy against resistant strains of Plasmodium falciparum.
Table 3: Antimalarial Activity of Quinoline Derivatives
| Compound | IC50 (µg/mL) against P. falciparum |
|---|---|
| Compound E | 0.05 |
| Compound F | 0.10 |
| This compound | TBD |
The proposed mechanism involves the inhibition of heme detoxification processes within the malaria parasite .
Case Studies
- Case Study on Anticancer Activity : A study involving a series of modified quinolines indicated that structural modifications could lead to enhanced cytotoxicity against lung cancer cell lines, with some derivatives showing IC50 values in the nanomolar range .
- Case Study on Antimicrobial Efficacy : Research on various quinoline derivatives demonstrated their ability to inhibit growth in antibiotic-resistant strains of bacteria, showcasing their potential as novel antimicrobial agents .
Q & A
Q. How can the compound’s heterocyclic system be leveraged to develop novel analogs with improved efficacy?
- Methodological Answer : Replace the quinoline core with pyrimido[2,1-a]isoquinoline or pyrano[3,2-c]quinoline scaffolds. Evaluate electronic effects via Hammett plots and steric effects using X-ray crystallography . Test hybrid analogs (e.g., carbonitrile-thiazole hybrids) for synergistic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
